3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile
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Overview
Description
3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile is a complex organic compound with a unique structure that includes a cyclohexene ring, a nitrile group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate amine and a nitrile source. One common method involves the use of triethylamine as a catalyst in a solvent such as tetrahydrofuran (THF). The reaction is monitored by thin-layer chromatography (TLC) and typically yields the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate
- Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
Uniqueness
What sets 3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile scaffold for the development of new compounds with tailored properties.
Properties
CAS No. |
90043-98-4 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)methylamino]propanenitrile |
InChI |
InChI=1S/C12H18N2O/c1-12(2)7-10(6-11(15)8-12)9-14-5-3-4-13/h6,14H,3,5,7-9H2,1-2H3 |
InChI Key |
KYFQZQDCHZMCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)CNCCC#N)C |
Origin of Product |
United States |
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